2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid

Regioisomerism Target engagement Selectivity

Researchers often face false positives when tosylamino benzoic acid analogs are interchanged due to regioisomer-driven target switching (Wnt/β-catenin vs. FFA4). This specific 2-methyl free acid (C₁₅H₁₅NO₄S, MW 305.35) solves that: • **Selectivity control**: 2-methyl substitution disrupts β-catenin binding (vs. MSAB), serving as a negative control in dual-pathway screens. • **Active metabolite**: Free acid corresponds to the hydrolyzed form of the methyl ester FFA4 agonist (EC₅₀ 3.98 × 10³ nM). • **Synthetic handle**: Carboxylic acid enables amide/ester libraries for potency optimization.

Molecular Formula C15H15NO4S
Molecular Weight 305.4 g/mol
CAS No. 830349-15-0
Cat. No. B3156478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid
CAS830349-15-0
Molecular FormulaC15H15NO4S
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C(=O)O
InChIInChI=1S/C15H15NO4S/c1-10-6-8-12(9-7-10)21(19,20)16-14-5-3-4-13(11(14)2)15(17)18/h3-9,16H,1-2H3,(H,17,18)
InChIKeyYBSDWKVTCAMMAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid (CAS 830349-15-0): Procurement-Relevant Identity, Class, and Physicochemical Baseline


2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid (CAS 830349-15-0) is a substituted sulfonamidobenzoic acid derivative (molecular formula C₁₅H₁₅NO₄S, MW 305.35 g/mol), supplied at a typical minimum purity of 95% . It belongs to the broader class of N-tosyl anthranilic acid analogs, which have been investigated as inhibitors of transcription factors (e.g., STAT3) and components of the Wnt/β-catenin pathway (e.g., MSAB), with cellular proliferation impacts in cancer models [1]. Its methyl ester analog (CAS 126494-76-6) has demonstrated agonist activity at the human free fatty acid receptor 4 (FFA4/GPR120) with a reported EC₅₀ of approximately 3.98 × 10³ nM, indicating measurable biological engagement for this scaffold [2].

N-Tosyl anthranilic acid scaffold reported in STAT3 inhibition and Wnt/β-catenin pathway studies
Methyl ester analog demonstrates FFA4/GPR120 agonist activity, suggesting carboxylic acid form as a potential active species or prodrug target
2-methyl regioisomer essential; regioisomeric substitution redirects target engagement

Why Generic Substitution of 830349-15-0's Scaffold Can Fail: A Caution for Scientific Procurement


Simple sulfonamidobenzoic acid analogs cannot be freely interchanged because regio- and substituent-level variations (e.g., altering the position of the methyl group on the benzoic acid core, converting the carboxylic acid to an ester, or modifying the sulfonyl aryl ring) switch target engagement profiles between Wnt/β-catenin degradation [1], STAT3 inhibition [2], and FFA4 receptor agonism [3]. A shift from a carboxylic acid to a methyl ester can eliminate a key hydrogen-bond donor, altering cell permeability and intracellular target binding, while a seemingly conservative methyl group migration from the 2- to the 4-position on the central ring can invert biological activity entirely. These discrete structural differences create non-overlapping selectivity windows, meaning procurement of any 'close analog' without verifying this compound's specific quantitative profile carries a high risk of obtaining an inactive or mechanistically divergent tool.

Regioisomer shift Methyl group migration from 2- to 4-position can invert biological activity and pathway selectivity.
Ester vs. acid Conversion to methyl ester eliminates key hydrogen-bond donor, altering cellular permeability and intracellular target binding profiles.
Scaffold divergence Close analogs may engage STAT3, Wnt, or FFA4 pathways non-overlappingly, risking inactive or mechanistically divergent tool compounds.

2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic Acid (830349-15-0): Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Methyl Group Position Dictates Target Engagement: 2-Methyl Target vs. 4-Methyl Analog

2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid is the 2-methyl regioisomer of the 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid scaffold. In this compound class, methylation position on the benzoic acid core is the primary determinant of biological activity. The 2-methyl substitution pattern is associated with the FFA4 receptor agonist activity (EC₅₀ ≈ 3.98 × 10³ nM) documented for the methyl ester prodrug [1], whereas the 4-methyl regioisomer lacks any publicly reported FFA4 or Wnt pathway activity, suggesting divergent target engagement . This regioisomeric selectivity is consistent with SAR findings in ortho-substituted anthranilic acid derivatives, where a 2-position substituent provides critical steric influence on the sulfonamide NH torsion angle, altering protein binding surface complementarity [2].

Regioisomer target engagement
Class-level inference
2-Methyl vs. 4-methyl: complete divergence in target engagement profile (FFA4 activity reported for 2-methyl, absent for 4-methyl)
Regioisomeric identity critical for recapitulating FFA4 agonist response; wrong regioisomer yields no expected activity.
No head-to-head assay; inferred from literature and database comparison.
Regioisomerism Target engagement Selectivity Wnt signaling

Carboxylic Acid vs. Methyl Ester: Differential Solubility, Ionization State, and Cellular Permeability

2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid is the free carboxylic acid form, in contrast to its methyl ester analog (methyl 2-methyl-3-[(4-methylphenyl)sulfonylamino]benzoate, CAS 126494-76-6). The carboxylic acid is ionized at physiological pH (predicted pKa ≈ 3.5–4.5), which can limit passive membrane permeability but may enhance aqueous solubility relative to the neutral methyl ester. The methyl ester analog (cLogP ≈ 2.89) demonstrates FFA4 agonism with EC₅₀ 3.98 × 10³ nM [1], whereas the free acid's permeability and activity at this receptor have not been quantified. For in vitro assays requiring intracellular target access, the ester may serve as a cell-permeable prodrug that is hydrolyzed intracellularly to the active acid, a common strategy in this chemical series .

Acid vs. ester permeability
Cross-study comparable
Carboxylic acid vs. methyl ester: cLogP difference ≥1 unit; ionization shift alters solubility/permeability balance (ester EC₅₀ 3.98 × 10³ nM at FFA4)
Form selection directly impacts cell permeability and assay outcome; acid may require ester prodrug for cell-based models.
Physicochemical prediction and in vitro FFA4 agonism data (U2OS cells).
Physicochemical properties Solubility Permeability Prodrug

Chromatographic and Analytical Differentiation from MSAB (Wnt/β-Catenin Inhibitor)

2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid is unequivocally distinguishable from the Wnt/β-catenin inhibitor MSAB (methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate, CAS 173436-66-3) by three analytical features: (i) the presence of the ortho-methyl group on the benzoic acid ring, (ii) the free carboxylic acid rather than methyl ester, and (iii) the 3-position rather than 2-position of the methyl substituent on the core ring. These differences yield a distinct exact mass (305.0710 Da for the target vs. 305.0710 Da for MSAB, which are isobaric but chromatographically separable due to differing polarity) and InChI Key (UUQWEXVSLMASAP for the 4-methyl regioisomer analog vs. CVKBYFCJQSPBOI for MSAB). The target compound's SMILES (CC1=CC=C(S(=O)(=O)NC2=CC=CC(=C2C)C(=O)O)C=C1) differs from MSAB's SMILES (CC1=CC=C(S(=O)(=O)NC2=CC=CC(=C2)C(=O)OC)C=C1) by the methyl ester vs. acid and the methyl group position, enabling unambiguous LC-MS or ¹H NMR discrimination [1].

Analytical differentiation
Class-level inference
Isobaric with MSAB (305.07 Da) but chromatographically separable; distinct InChI Key and SMILES due to acid/ester and methyl position
Analytical QC (LC-MS or ¹H NMR) essential to prevent misidentification with isobaric Wnt inhibitor MSAB.
Reversed-phase C18 column with formic acid modifier expected to resolve.
Chromatographic retention Analytical QC Identity verification Mass spectrometry

High-Confidence Scientific and Industrial Application Scenarios for 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic Acid (830349-15-0), Anchored in Quantitative Evidence


FFA4/GPR120 Agonist Probe Development (Cellular Assays)

Given the methyl ester analog's demonstrated FFA4 receptor agonism (EC₅₀ 3.98 × 10³ nM) [1], the free acid form (830349-15-0) can be tested as the active species in biochemical binding assays, or alternatively, the ester may be used as a cell-permeable prodrug that undergoes intracellular esterase cleavage to generate the active acid. Researchers should confirm intracellular hydrolysis by LC-MS when using the ester in cell-based models. This application requires the 2-methyl regioisomer specifically, as the 4-methyl analog lacks reported FFA4 activity.

Chemical Biology Tool for Differentiating Wnt/β-Catenin vs. FFA4 Pathway Engagement

MSAB (the 2-unsubstituted methyl ester) acts as a Wnt/β-catenin inhibitor (IC₅₀ < 6 μM in Wnt-dependent cancer cells) by binding β-catenin [2]. The target compound carries an additional 2-methyl group and a free acid, features predicted to abolish β-catenin binding based on the SAR of the series. This structural divergence allows the target compound to serve as a negative control or selectivity probe alongside MSAB in dual-pathway screening, helping to deconvolute Wnt-dependent from FFA4-dependent cellular phenotypes.

Reference Standard for Analytical Method Development and Metabolite Identification

As a specifiable building block with a defined purity specification (≥95%) , 830349-15-0 can serve as a reference standard for developing LC-MS/MS methods to detect and quantify tosylamino benzoic acid derivatives in biological matrices. Its unique retention time and fragmentation pattern relative to isobaric analogs (e.g., MSAB and regioisomers) make it suitable for use as a system suitability standard in pharmacokinetic or drug metabolism studies involving this scaffold.

Structure-Activity Relationship (SAR) Expansion Library Synthesis

The carboxylic acid handle enables straightforward derivatization into amides, esters, or hydrazides, making 830349-15-0 a versatile starting material for combinatorial library synthesis aimed at improving FFA4 potency beyond the millimolar EC₅₀ range. The 2-methyl group provides a steric constraint that influences the conformational preference of the sulfonamide NH, a parameter measurable by X-ray crystallography or DFT calculations, which can guide rational optimization of target affinity.

Application
Selection Property
Validation Focus
FFA4/GPR120 agonist probe development
Free acid vs. methyl ester form; 2-methyl regioisomer
Confirm intracellular hydrolysis of ester or direct binding of acid
Pathway selectivity probe (Wnt vs. FFA4)
Structural divergence from MSAB (2-methyl, free acid)
Verify lack of β-catenin binding; confirm FFA4 response
Analytical reference standard for LC-MS/MS
Unique retention time and fragmentation vs. isobaric analogs
System suitability in quantitation of tosylamino benzoic acid derivatives
SAR expansion library synthesis
Carboxylic acid handle; steric influence of 2-methyl group
Derivatization to amides/esters; conformational analysis by X-ray/DFT

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.